2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
Description
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound with the molecular formula C6H12ClNOS It is known for its applications in various scientific research fields, particularly in chemistry and biology
Properties
IUPAC Name |
2,3-dimethyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-5-6(2)9(8)4-3-7-5;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBFGOZUMRNQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of 2,3-dimethylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,3-Dimethylthiomorpholine+HCl→2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylthiomorpholine
- 2,3-Dimethyl-1lambda4-thiomorpholin-1-one
- 2,3-Dimethyl-1lambda4-thiomorpholin-1-one sulfate
Uniqueness
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Biological Activity
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound with the molecular formula C6H12ClNOS. It has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a thiomorpholine ring structure. The presence of sulfur in the ring contributes to its unique reactivity and interaction with biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
Chemical Reactions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May produce thiol or sulfide derivatives.
- Substitution : Involves replacing the chlorine atom with various nucleophiles.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Antiviral Activity
Preliminary research suggests potential antiviral effects, particularly against viruses that affect human health. The mechanism may involve interference with viral replication or entry into host cells.
Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular processes.
- Binding to Receptors : It can bind to cellular receptors, influencing signaling pathways that regulate cell growth and survival.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | MTT assay and flow cytometry |
| Study 3 | Showed potential antiviral effects against HSV-1 | Viral plaque assay |
Case Study: Anticancer Activity
In a notable study involving MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with a GI50 value of approximately 5 µM. The study utilized standard MTT assays to assess cell viability and flow cytometry to analyze apoptosis markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
